Genistein-2',3',5',6'-d4
Overview
Description
Genistein-d4 is a deuterium-labeled derivative of genistein, an isoflavonoid phytoestrogen found in soybeans. It is primarily used as an internal standard for the quantification of genistein in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Genistein itself is known for its kinase inhibitory, anticancer, hepatoprotective, and antiviral properties .
Mechanism of Action
Target of Action
Genistein-2’,3’,5’,6’-d4, a deuterium-labeled form of Genistein, exhibits specific inhibitory activity against tyrosine kinases , including autophosphorylation of epidermal growth factor receptor kinase (EGFR) . It also inhibits other protein kinases through competitive inhibition of ATP . The main molecular targets of Genistein include caspases, B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (Bax), nuclear factor-κB (NF-κB), inhibitor of NF-κB, phosphoinositide 3-kinase/Akt (PI3K/Akt), extracellular signal-regulated kinase 1/2 (ERK 1/2), mitogen-activated protein kinase (MAPK), and Wingless and integration 1/β-catenin .
Mode of Action
Genistein-2’,3’,5’,6’-d4 interacts with its targets and induces changes in the cell. It inhibits tyrosine kinases and topoisomerase-II (DNA topoisomerases, type II) activity . It has been shown to induce G2 phase arrest in human and murine cell lines . It also has a potent anti-inflammatory effect by decreasing the secretion of interleukin-1β (IL-1β), IL-6, and IL-8 from tumor necrosis factor-α (TNF-α)-stimulated MH7A cells .
Biochemical Pathways
Genistein-2’,3’,5’,6’-d4 affects several biochemical pathways. It has potential for apoptotic induction, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects . The underlying molecular mechanism of action of Genistein in apoptosis induction, cell cycle arrest, anti-inflammatory potential along with inhibition of angiogenesis, and metastasis are discussed in detail .
Pharmacokinetics
It’s known that genistein has low bioavailability because it is insoluble in water, has poor gastrointestinal absorption, quick metabolism, and instability in acidic conditions . Therefore, the development of nanocarrier-based formulations of Genistein has become a prerequisite for exploring therapeutic application .
Result of Action
The molecular and cellular effects of Genistein-2’,3’,5’,6’-d4’s action include the induction of apoptosis, cell cycle arrest, and anti-inflammatory potential along with inhibition of angiogenesis, and metastasis . Furthermore, Genistein prevented TNF-α-induced NF-κB translocation into the nucleus as well as phosphorylation of inhibitor of κBα (IκBα) and IκB kinase-α/β, and also suppressed TNF-α-induced AMPK inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Genistein-2’,3’,5’,6’-d4. For instance, Genistein has been found to be unstable in acidic conditions
Biochemical Analysis
Biochemical Properties
Genistein-2’,3’,5’,6’-d4 exhibits specific inhibitory activity against tyrosine kinases, including the autophosphorylation of the epidermal growth factor receptor kinase . It inhibits other protein kinases through competitive inhibition of ATP . It also inhibits tyrosine protein kinase and DNA topoisomerase .
Cellular Effects
Genistein-2’,3’,5’,6’-d4 has been shown to inhibit proliferation and induce apoptosis in a variety of cancer cells . It reduces tumor invasion and angiogenesis in certain cancer models . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Genistein-2’,3’,5’,6’-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including specific inhibitory activity against tyrosine kinases .
Dosage Effects in Animal Models
The effects of Genistein-2’,3’,5’,6’-d4 vary with different dosages in animal models . It has been shown to reduce tumor invasion and angiogenesis in certain cancer models when administered at specific doses
Preparation Methods
Synthetic Routes and Reaction Conditions
Genistein-d4 is synthesized by incorporating deuterium atoms into the genistein molecule. The process involves the selective deuteration of specific hydrogen atoms in the genistein structure. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of genistein-d4 typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of deuteration and purity .
Chemical Reactions Analysis
Types of Reactions
Genistein-d4 undergoes similar chemical reactions as genistein, including:
Oxidation: Genistein-d4 can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert genistein-d4 into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the genistein-d4 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of genistein-d4 can yield quinones, while reduction can produce dihydrogenistein .
Scientific Research Applications
Genistein-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of genistein.
Biology: Studied for its effects on various biological processes, including cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, liver protection, and antiviral activity.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Genistein-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. Similar compounds include:
Genistein: The non-deuterated form with similar biological activities.
Daidzein: Another isoflavonoid with similar structure and properties but lacks the deuterium labeling
Properties
IUPAC Name |
5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJGXHYKVUXJN-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473830 | |
Record name | Genistein-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187960-08-3 | |
Record name | Genistein-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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